

Application Notes and Protocols for Identifying Genetic Clusters Using DAPCy

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Introduction to Discriminant Analysis of Principal Components (DAPC)

Discriminant Analysis of Principal Components (DAPC) is a multivariate statistical method used to identify and describe clusters of genetically related individuals.^{[1][2]} It is a powerful tool for exploring the genetic structure of populations without relying on the assumptions of population genetics models like Hardy-Weinberg equilibrium or linkage disequilibrium.^[2] DAPC is particularly effective for large datasets, such as those generated by next-generation sequencing, and is computationally faster than Bayesian clustering methods.^[2]

The method is implemented in two main steps. First, a Principal Component Analysis (PCA) is performed on the genetic data to reduce its dimensionality while retaining most of the variation.^{[3][4]} Subsequently, a Discriminant Analysis (DA) is applied to the retained principal components to maximize the separation between groups while minimizing the variation within them.^{[3][4]}

DAPC can be used in two primary ways:

- A priori group definition: To test for genetic differentiation among predefined populations (e.g., based on sampling locations).

- De novo cluster inference: To identify genetic clusters without prior knowledge of population boundaries, typically using a K-means clustering algorithm.[\[1\]](#)[\[2\]](#)

A newer implementation, **DAPCy**, is a Python package that leverages machine learning libraries to enhance the scalability and efficiency of DAPC for very large genomic datasets.

Data Presentation: Summarizing Quantitative Results

Effective visualization and summarization of quantitative data are crucial for interpreting DAPC results. The following tables provide templates for presenting key outputs from the analysis.

Table 1: Determining the Optimal Number of Clusters (K) using Bayesian Information Criterion (BIC)

This table summarizes the results of the `find.clusters` function, which helps in identifying the optimal number of genetic clusters. The lowest BIC value generally indicates the best-supported number of clusters.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Number of Clusters (K)	Bayesian Information Criterion (BIC)
1	1500.5
2	1200.2
3	950.8
4	850.1
5	875.3
6	910.7

Note: The optimal number of clusters corresponds to the lowest BIC value. In practice, the "elbow" of the BIC curve can also be a useful indicator.[\[1\]](#)

Table 2: Cross-Validation Results for Selecting the Number of Principal Components (PCs)

This table presents the output of the `xvalDapc` function, which is used to determine the optimal number of PCs to retain in the analysis. The number of PCs that maximizes the mean success rate and minimizes the Root Mean Squared Error (RMSE) is typically chosen.^[3]

Number of PCs Retained	Mean Successful Assignment (%)	Root Mean Squared Error (RMSE)
10	85.2	0.384
20	92.5	0.273
30	95.1	0.221
40	96.3	0.192
50	96.1	0.198
60	95.8	0.205

Note: The optimal number of PCs is selected based on the trade-off between maximizing successful assignment and minimizing overfitting.

Experimental Protocols

This section provides a detailed protocol for performing a DAPC analysis using the `adeigenet` package in R.

Data Preparation and Loading

- Install and load the necessary R packages:
- Import your genetic data: Your data should be in a format compatible with `adeigenet`, such as a GENEPOP file, a VCF file, or a simple data frame of genotypes.

De Novo Cluster Identification

This protocol is for when you do not have predefined populations.

- Find the optimal number of clusters using `find.clusters`: This function runs successive K-means clustering with an increasing number of clusters (K) and calculates the BIC for each.

[1][6]

This will produce a plot of BIC values against the number of clusters. Choose the value of K that corresponds to the lowest BIC.[1]

Performing the Discriminant Analysis of Principal Components (DAPC)

- Run the DAPC analysis: Use the dapc function with the identified groups from the previous step.
- Choosing the number of PCs (n.pca): The number of PCs to retain is a critical parameter. Retaining too few may discard useful information, while retaining too many can lead to overfitting. Cross-validation is the recommended approach to determine the optimal number of PCs.[3]

The output will provide the mean successful assignment and RMSE for different numbers of retained PCs, helping you to select the optimal number.[3][7]

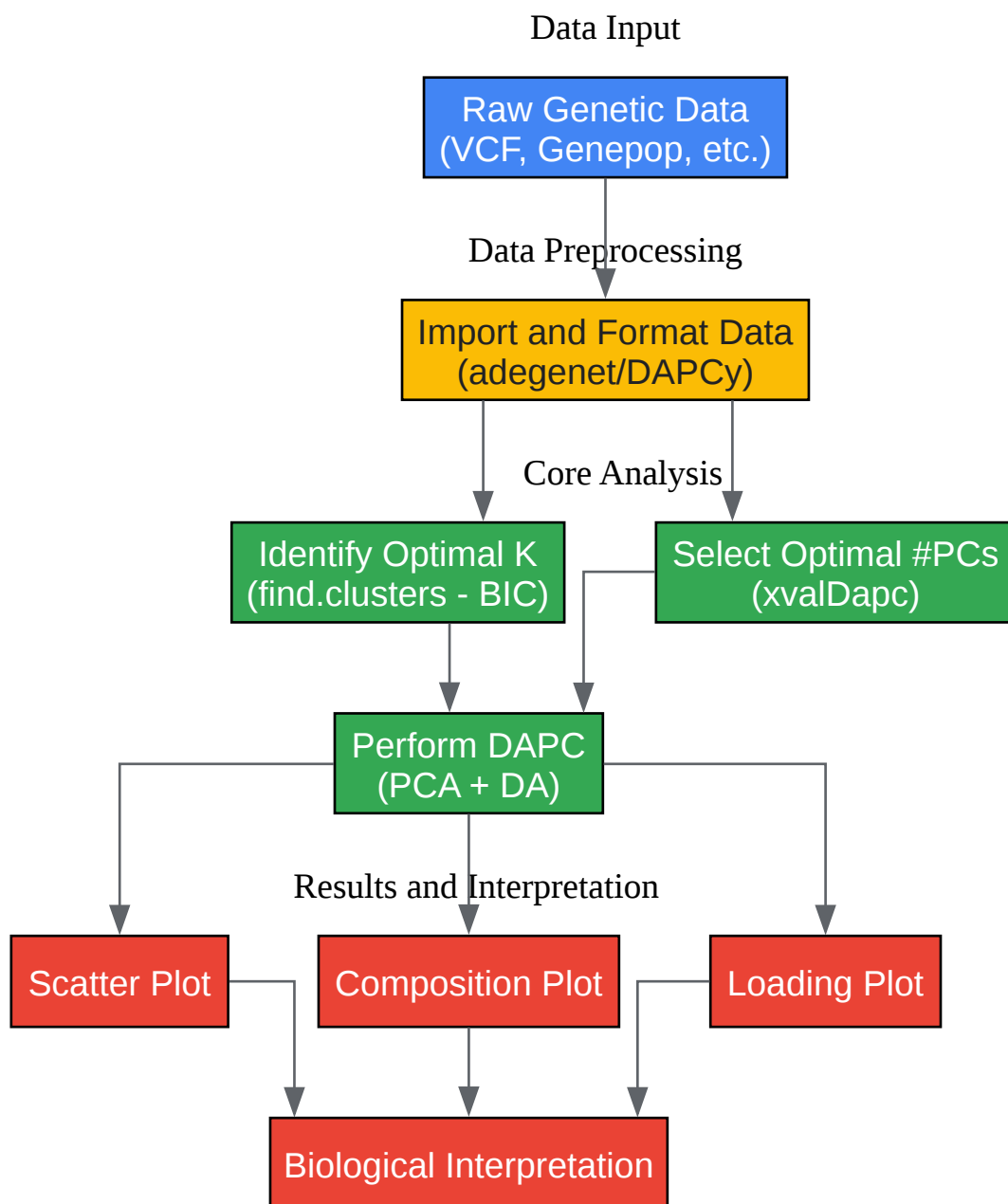
Visualization and Interpretation

- Scatter Plot: Visualize the clusters using a scatter plot of the discriminant functions.
- Composition Plot: To visualize the assignment of individuals to clusters, similar to a STRUCTURE plot.[8]
- Loading Plot: To identify which alleles contribute most to the discriminant functions and thus to the separation of clusters.[1]

Mandatory Visualizations

DAPC Experimental Workflow

The following diagram illustrates the typical workflow for a DAPC analysis.

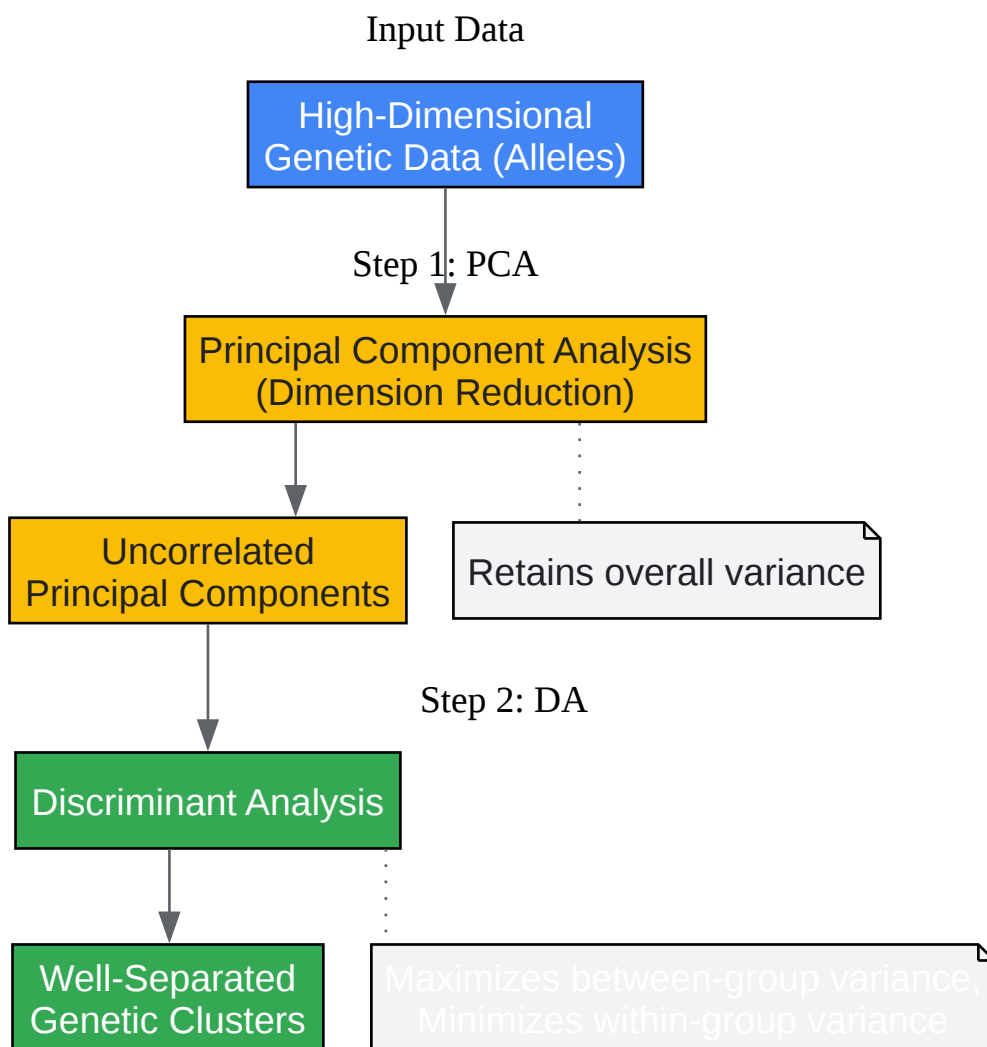


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Caption: DAPC analysis workflow from data input to interpretation.

Conceptual Diagram of DAPC

This diagram illustrates the underlying logic of the DAPC method.



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Caption: Conceptual overview of the DAPC method.

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